molecular formula C7H16ClNO B180767 2,6-Dimethylpiperidin-4-ol hydrochloride CAS No. 179175-18-9

2,6-Dimethylpiperidin-4-ol hydrochloride

Cat. No.: B180767
CAS No.: 179175-18-9
M. Wt: 165.66 g/mol
InChI Key: IJIHNPOPPHLAHS-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position, with the hydrochloride salt form enhancing its solubility in water. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as intermediates in organic synthesis .

Scientific Research Applications

2,6-Dimethylpiperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Piperidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Future Directions

The future directions in the research of 2,6-Dimethyl-4-piperidinol hydrochloride could involve the development of more efficient and cost-effective methods for its synthesis. The continuous process developed for its synthesis provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride typically involves the hydrogenation of 2,6-dimethyl-4-piperidone. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting 2,6-Dimethyl-4-piperidinol is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of fixed-bed reactors and optimized reaction conditions to ensure high purity and consistent production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 2,6-dimethyl-4-piperidone, while reduction can produce various substituted piperidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

2,6-dimethylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIHNPOPPHLAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625661
Record name 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179175-18-9
Record name 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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